molecular formula C25H20FN3O2S B6546426 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-86-3

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B6546426
CAS No.: 897480-86-3
M. Wt: 445.5 g/mol
InChI Key: ICEDRDHMGSRXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4 and a piperazine ring linked to a 4-benzoylbenzoyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors influenced by aromatic and electron-withdrawing substituents .

Properties

IUPAC Name

[4-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2S/c26-20-7-4-8-21-22(20)27-25(32-21)29-15-13-28(14-16-29)24(31)19-11-9-18(10-12-19)23(30)17-5-2-1-3-6-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDRDHMGSRXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Synthesis

The 4-fluoro-1,3-benzothiazole core is typically synthesized via cyclization of fluorinated aniline derivatives. A common approach involves reacting 2-amino-4-fluorothiophenol with carbonyl sources. For instance, 2-aminothiophenol derivatives can undergo cyclization with ethyl glyoxylate in the presence of micellar solutions like sodium dioctyl sulfosuccinate (SDOSS) to yield substituted benzothiazoles . Alternatively, 4-fluoroaniline may be treated with ammonium thiocyanate and bromine in acetic acid to form 2-amino-4-fluoro-1,3-benzothiazole intermediates .

Key Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Catalyst: Piperidine or SDOSS

  • Temperature: Reflux (70–80°C)

  • Yield: 60–85%

Acylation with 4-Benzoylbenzoyl Chloride

The final step involves acylating the piperazine’s secondary amine with 4-benzoylbenzoyl chloride . This reaction is typically conducted in dichloromethane (DCM) or THF under inert atmosphere, using triethylamine (TEA) to scavenge HCl .

Procedure

  • Dissolve 2-(piperazin-1-yl)-4-fluoro-1,3-benzothiazole (1 equiv) in anhydrous DCM.

  • Add TEA (2.5 equiv) and cool to 0°C.

  • Slowly add 4-benzoylbenzoyl chloride (1.2 equiv) dropwise.

  • Stir at room temperature for 6–12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate) .

Yield: 70–90%
Purity: >95% (HPLC)

Purification and Polymorphic Control

The amorphous or crystalline nature of the final product depends on solvent removal techniques. Spray drying or antisolvent crystallization with methyl tert-butyl ether (MTBE) yields amorphous forms, while slow evaporation from methanol/dichloromethane mixtures produces crystalline phases .

Characterization Data

  • PXRD: Amorphous forms lack distinct peaks, whereas crystalline forms show characteristic reflections (e.g., 2θ = 2.8°, 5.7°) .

  • ¹H NMR (DMSO-d₆): δ 7.80–7.54 (m, aromatic H), 3.93–3.19 (m, piperazine H), 2.86 (s, CH₃) .

Mechanistic Insights and Side Reactions

Competitive Pathways

  • Over-acylation: Excess acyl chloride may lead to di-acylated byproducts.

  • Hydrolysis: Moisture-sensitive intermediates require strict anhydrous conditions .

Mitigation Strategies

  • Use molecular sieves to maintain dryness.

  • Employ stoichiometric control (1.2 equiv acyl chloride) .

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) often substitutes column chromatography with recrystallization from ethanol/water mixtures or countercurrent distribution . Patent WO2017191651A1 highlights agitated thin-film drying (ATFD) for solvent removal, reducing processing time by 40% compared to rotary evaporation .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group within the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or molecular structures.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves several steps:

  • Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
  • Reaction Conditions : Reactions are conducted under controlled temperatures to optimize yields.
  • Monitoring Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for reaction monitoring and purification.

The molecular structure is characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the identity and purity of the synthesized compound.

The compound has shown promising results in various biological applications:

  • Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against different cancer cell lines. Studies indicate that modifications in the benzothiazole structure can enhance potency against specific cancer types.
  • Antimicrobial Properties : The benzothiazole core is well-documented for its antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its efficacy against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazoles:

Compound NameStructural FeaturesUnique Properties
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazoleContains piperazine and fluorineExhibits antitumor properties
2-(4-Aminophenyl)benzothiazoleSubstituted phenyl ringKnown for antibacterial activity
2-(3,4-Dimethoxyphenyl)-5-benzothiazoleContains methoxy groupsDemonstrates selective antitumor effects

These compounds share common features with this compound but possess unique properties that can inform future design strategies.

Case Studies

Several studies have explored the potential applications of this compound:

  • Antitumor Studies : Research indicates that derivatives of benzothiazoles exhibit potent inhibition of tumor growth in vitro and in vivo models. For instance, a study demonstrated that modifications to the piperazine moiety significantly enhanced anticancer activity against prostate cancer cells.
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit enzyme activity related to cancer progression. The findings suggested that it could serve as a lead compound for developing new therapeutic agents targeting specific enzymes involved in tumor metabolism.

Mechanism of Action

The mechanism by which 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substitutions on the benzothiazole core, piperazine linker, or aryl substituents. Below is a detailed comparison:

Substituents on the Benzothiazole Core

  • Methyl vs.

Piperazine-Linked Substituents

  • Methoxy vs.

Aryl Substituents on Piperazine

  • Fluorophenyl vs. Benzoylbenzoyl : Compounds like (E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole () position fluorine on the piperazine-attached phenyl ring, whereas the target compound places fluorine on the benzothiazole core. This difference may influence spatial orientation in target binding .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

  • Target compound : Estimated molecular weight ~455.5 g/mol (C24H18FN3O2S), intermediate between (354.43 g/mol) and (429.5 g/mol). Higher molecular weight may reduce solubility but enhance target affinity .
  • LogP : The benzoylbenzoyl group likely increases logP compared to nitrobenzyl () or methoxy () analogs, suggesting improved membrane permeability .

Spectral Characterization

  • 1H NMR/HRMS : Expected peaks include:
    • δ 7.8–8.2 ppm (aromatic protons from benzoylbenzoyl).
    • δ 6.5–7.5 ppm (benzothiazole and fluorophenyl protons).
    • HRMS: [M+H]+ ~456.1 m/z (calculated).

Comparative Analysis Table

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluoro-benzothiazole 4-Benzoylbenzoyl ~455.5 High π-π stacking potential, moderate solubility
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole Benzothiazole 3-Phenoxybenzoyl 429.5 Increased lipophilicity
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole Benzothiazole 4-Nitrobenzyl 354.43 Electron-withdrawing, lower steric bulk
(E)-2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl-4-phenylthiazole Thiazole 4-Fluorophenyl ~420 (estimated) Fluorine on piperazine, planar hydrazine

Biological Activity

The compound 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS Number: 897472-19-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological efficacy, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3O2SC_{25}H_{20}FN_{3}O_{2}S with a molecular weight of approximately 445.51 g/mol. The structure features a benzothiazole core linked to a piperazine moiety, which is further substituted with benzoyl groups. This structural arrangement is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various pharmacological activities, including:

  • Anticancer Activity : Benzothiazole derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Certain benzothiazole compounds demonstrate effectiveness against a range of bacterial and fungal pathogens.
  • Neuropharmacological Effects : Some derivatives have shown potential as anxiolytic or antidepressant agents.

Anticancer Activity

A study conducted on structurally related benzothiazole compounds demonstrated significant anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antimicrobial Activity

In vitro studies have shown that benzothiazole derivatives possess antimicrobial properties. For example, a related compound exhibited an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent . The specific efficacy of this compound in this context remains to be fully elucidated.

Neuropharmacological Effects

Research into the neuropharmacological effects of similar benzothiazole compounds suggests that they may modulate neurotransmitter systems, potentially serving as anxiolytics or antidepressants. The piperazine ring is often associated with such effects in medicinal chemistry .

Structure-Activity Relationship (SAR)

The SAR analysis of benzothiazole derivatives indicates that modifications at the benzene rings and piperazine moiety significantly influence biological activity. For instance:

ModificationEffect on Activity
Fluorine substitutionIncreased potency in anticancer assays
Benzoyl group additionEnhanced antimicrobial activity
Piperazine ring variationAltered neuropharmacological effects

This table summarizes how specific modifications can enhance or diminish the biological efficacy of similar compounds.

Case Study 1: Anticancer Efficacy

A recent investigation into a series of benzothiazole derivatives revealed that those with dual-targeting mechanisms showed enhanced efficacy in inhibiting cancer cell proliferation compared to single-target agents. This study highlighted the importance of structural diversity in optimizing therapeutic outcomes .

Case Study 2: Antimicrobial Assessment

In another study, a related compound was tested against various pathogens, demonstrating significant bactericidal activity at low concentrations. The findings suggest that the incorporation of fluorine and benzoyl groups may enhance the interaction with bacterial membranes .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole, and how are critical intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available precursors. A common approach includes:

Coupling of benzothiazole and piperazine : The 4-fluoro-1,3-benzothiazole core is functionalized via nucleophilic substitution with a piperazine derivative under reflux in anhydrous solvents (e.g., ethanol or dichloromethane) .

Benzoylation : The piperazine nitrogen is benzoylated using 4-benzoylbenzoyl chloride in the presence of a base (e.g., potassium carbonate) to form the bis-benzoyl moiety .

Purification : Column chromatography (silica gel, eluting with EtOAc/petroleum ether mixtures) or recrystallization ensures purity.

  • Characterization :
  • Spectroscopic Techniques : 1^1H/13^13C NMR confirms substitution patterns and purity.
  • Mass Spectrometry : High-resolution MS validates molecular weight.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content .

Q. How is the structural conformation of this compound validated, particularly the spatial arrangement of the bis-benzoyl and piperazine groups?

  • Methodological Answer : X-ray crystallography is the gold standard. For example:
  • Single crystals are grown via slow evaporation in DMSO/ethanol.
  • Diffraction data (collected at 200 K) reveal bond lengths (C–C: ~1.48–1.52 Å) and dihedral angles between benzothiazole and benzoyl groups (~77–79°), confirming steric interactions .
  • Computational modeling (DFT) supplements experimental data to predict electronic distributions and torsional strain .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial) for analogs of this compound?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituents on the benzothiazole or piperazine). To address this:

Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing 4-fluoro with chloro or methyl groups) and test against standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) .

Q. Mechanistic Profiling :

  • Enzyme Assays : Evaluate inhibition of kinases (e.g., EGFR) vs. bacterial topoisomerases.
  • Cellular Uptake Studies : Use fluorescent tagging to correlate subcellular localization with activity .
  • Example Data :
SubstituentActivity (IC50_{50}, μM)Target
4-Fluoro2.1 ± 0.3EGFR
4-Chloro5.8 ± 0.6Topo IV
4-Methyl>10N/A

Q. How can computational methods predict binding modes of this compound with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking :

Prepare the ligand (compound) and receptor (e.g., PDB ID: 1M17 for EGFR) using AutoDock Vina.

Simulate binding poses with flexible side chains and solvation models.

  • Key Interactions : The benzothiazole’s sulfur forms hydrophobic contacts, while the fluorophenyl group engages in π-π stacking with receptor aromatic residues .
  • MD Simulations :
  • Run 100 ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes.
  • RMSD/RMSF analysis identifies critical binding residues .

Q. What experimental designs mitigate challenges in solubility and bioavailability during in vivo studies?

  • Methodological Answer :
  • Formulation Optimization :

Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.

Nanoencapsulation : Load into PLGA nanoparticles (size: 150–200 nm) for sustained release .

  • Pharmacokinetic Profiling :
  • IV/PO Dosing : Measure plasma concentrations via LC-MS/MS.
  • Tissue Distribution : Radiolabel the compound (e.g., 18^{18}F) for PET imaging .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50_{50}50​ < 1 μM) while others show minimal effects (IC50_{50}50​ > 50 μM) for structurally similar derivatives?

  • Methodological Answer : Key factors include:
  • Cell Line Variability : Sensitivity differences (e.g., HeLa vs. HEK293).
  • Assay Conditions : Varying serum concentrations (e.g., 10% FBS may sequester hydrophobic compounds).
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation .
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.